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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phenoxybenzoyl cyanide, an aroyl cyanide, is a significant chemical intermediate, primarily

recognized for its role as a precursor in the synthesis of various commercial products, most

notably synthetic pyrethroid insecticides.[1] Its bifunctional nature, possessing both an

electrophilic carbonyl carbon and an activated cyano group, makes it a versatile scaffold in

organic synthesis.[1] This guide provides a comprehensive overview of the physicochemical

properties, synthesis, reactivity, and spectral characterization of 3-phenoxybenzoyl cyanide.

Physicochemical Properties
The fundamental physicochemical properties of 3-phenoxybenzoyl cyanide are summarized

in the table below. While experimental data for certain properties such as boiling point and

solubility are not readily available in the reviewed literature, the provided information offers a

solid foundation for its handling and use in a laboratory setting.
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Property Value Source(s)

CAS Number 61775-25-5 [1][2][3][4]

Molecular Formula C₁₄H₉NO₂ [2][3][4]

Molecular Weight 223.23 g/mol [1][2][3][4][5]

Appearance Yellow crystals [1]

Melting Point 71.8-72.5 °C [1]

IUPAC Name 3-phenoxybenzoyl cyanide [6]

Synonyms

α-Oxo-3-

phenoxybenzeneacetonitrile,

m-Phenoxybenzoyl Cyanide

[3][6]

InChI

InChI=1S/C14H9NO2/c15-10-

14(16)11-5-4-8-13(9-11)17-12-

6-2-1-3-7-12/h1-9H

[6]

InChI Key
RBJUQCDEOCYPBM-

UHFFFAOYSA-N
[1]

SMILES
O=C(C#N)c1cccc(Oc2ccccc2)

c1
[6]

XLogP3 4 [5]

Hydrogen Bond Acceptor

Count
3 [5]

Rotatable Bond Count 3 [5]

Synthesis of 3-Phenoxybenzoyl Cyanide
Aroyl cyanides, including 3-phenoxybenzoyl cyanide, are most commonly synthesized

through the cyanation of the corresponding aroyl chlorides.[1] Below are detailed experimental

protocols for the synthesis of aroyl cyanides, which can be adapted for the specific synthesis of

3-phenoxybenzoyl cyanide from 3-phenoxybenzoyl chloride.
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Experimental Protocol 1: Cyanation using Potassium
Hexacyanoferrate(II)
This method utilizes a non-toxic cyanide source, making it an environmentally benign

approach.[7][8]

Materials:

3-Phenoxybenzoyl chloride

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), dried at 80°C under vacuum for 24 hours and

finely powdered

Silver iodide (AgI)

Polyethylene glycol 400 (PEG-400)

Potassium iodide (KI)

Anhydrous dimethylformamide (DMF)

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Hexane

Procedure:

In a round-bottom flask, a mixture of AgI (3 mol%), PEG-400 (4 mol%), KI (3 mol%), and

K₄[Fe(CN)₆] (0.2 equivalents) in anhydrous DMF is stirred for 10 minutes at room

temperature.[7]

3-Phenoxybenzoyl chloride (1 equivalent) is then added to the mixture.[7]

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-

layer chromatography (TLC) using a petroleum ether-ethyl acetate (5:1) mobile phase.[7]
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Upon completion of the reaction, 20 mL of dichloromethane is added to the mixture.[7]

The resulting suspension is filtered to remove solid byproducts.[7]

The filtrate is washed three times with 30 mL of cold water and dried over anhydrous

magnesium sulfate.[7]

The solvent is removed by distillation, and the crude product is purified by crystallization from

hexane to yield 3-phenoxybenzoyl cyanide.[7]

Experimental Protocol 2: One-Step Synthesis from 3-
Phenoxybenzaldehyde
This method provides a direct route from the corresponding aromatic aldehyde.

Materials:

3-Phenoxybenzaldehyde

Potassium cyanide (KCN)

Pyridinium p-toluenesulfonate (PPTS)

Pyridinium chlorochromate (PCC)

Acetic anhydride

Dichloromethane (CH₂Cl₂)

Procedure:

A solution of 3-phenoxybenzaldehyde in dichloromethane is treated with two equivalents of

potassium cyanide and one equivalent of PPTS.[9]

One equivalent of PCC is then added to the reaction mixture.[9]

The mixture is stirred for approximately 1 hour at room temperature.[9]
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For potentially higher yields, three equivalents of acetic anhydride can be added after the

PCC oxidation.[9]

The reaction is presumed to proceed through the formation of a cyanohydrin intermediate,

which is then oxidized to the aroyl cyanide.[9]

Standard workup and purification procedures (e.g., extraction and chromatography) are then

employed to isolate the 3-phenoxybenzoyl cyanide.

Reactivity and Chemical Transformations
The reactivity of 3-phenoxybenzoyl cyanide is dominated by the presence of the carbonyl and

cyanide functional groups.

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic and

susceptible to attack by nucleophiles. This reactivity is central to its role as an acylating

agent.[1]

Reactions of the Cyanide Group: The cyanide group can undergo various transformations.

For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[1] The

cyanide ion itself can also act as a nucleophilic catalyst in reactions such as the benzoin

condensation.[10]

A key application of 3-phenoxybenzoyl cyanide is its role as a precursor to α-cyano-3-

phenoxybenzyl alcohol, a crucial intermediate in the synthesis of pyrethroid insecticides like

fenvalerate, deltamethrin, and cypermethrin.[1] This transformation involves the reduction of

the carbonyl group.

Spectral Characterization
While specific, detailed spectra for 3-phenoxybenzoyl cyanide are not readily available in the

public domain, its spectral characteristics can be predicted based on its structure and by

comparison with analogous compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 3-phenoxybenzoyl cyanide is expected to show strong, characteristic

absorption bands for the nitrile and carbonyl groups.
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Nitrile (C≡N) Stretch: A sharp, intense absorption band is anticipated in the region of 2200-

2240 cm⁻¹.[1] The conjugation with the carbonyl group may influence the exact position of

this band.

Carbonyl (C=O) Stretch: A strong absorption band is expected in the typical region for

aromatic ketones, generally around 1680-1700 cm⁻¹. For 2-chlorobenzoyl cyanide, a related

compound, the C=O stretch is observed at 1776 cm⁻¹.[7]

Aromatic C-H and C=C Stretches: Multiple bands corresponding to the aromatic rings will be

present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

C-O-C Stretch: An absorption corresponding to the ether linkage is expected in the region of

1200-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be complex due to the presence of two aromatic

rings. The protons on the phenoxy and benzoyl rings would appear as multiplets in the

aromatic region, typically between 7.0 and 8.0 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon

(likely in the range of 180-190 ppm) and the nitrile carbon (around 115-120 ppm). The

aromatic carbons would appear in the region of 110-160 ppm.

Mass Spectrometry
The mass spectrum of 3-phenoxybenzoyl cyanide would be expected to show a molecular

ion peak (M⁺) at m/z = 223. Common fragmentation patterns would likely involve the loss of the

cyanide group (M-26) and the phenoxy group (M-93), as well as fragmentation of the aromatic

rings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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